molecular formula C17H17Cl2NO5S2 B296369 Methyl 2-{[(2,3-dichloro-4-methoxyphenyl)sulfonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Methyl 2-{[(2,3-dichloro-4-methoxyphenyl)sulfonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No. B296369
M. Wt: 450.4 g/mol
InChI Key: GAVBNUYDBJXEKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-{[(2,3-dichloro-4-methoxyphenyl)sulfonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, also known as DMTB, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMTB belongs to the class of benzothiophene derivatives and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of Methyl 2-{[(2,3-dichloro-4-methoxyphenyl)sulfonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is not fully understood, but it has been reported to act as a selective COX-2 inhibitor, which is responsible for the anti-inflammatory activity. Methyl 2-{[(2,3-dichloro-4-methoxyphenyl)sulfonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has also been reported to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. The mechanism of action for the herbicidal and insecticidal activities of Methyl 2-{[(2,3-dichloro-4-methoxyphenyl)sulfonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is not well established.
Biochemical and Physiological Effects:
Methyl 2-{[(2,3-dichloro-4-methoxyphenyl)sulfonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has been reported to exhibit various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-viral activities. Methyl 2-{[(2,3-dichloro-4-methoxyphenyl)sulfonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has also been reported to induce cell cycle arrest and apoptosis in cancer cells. In addition, Methyl 2-{[(2,3-dichloro-4-methoxyphenyl)sulfonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has been reported to exhibit herbicidal and insecticidal activities, which may be attributed to its effect on the nervous system of the target organisms.

Advantages and Limitations for Lab Experiments

One of the advantages of using Methyl 2-{[(2,3-dichloro-4-methoxyphenyl)sulfonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate in lab experiments is its high purity and good yields. Methyl 2-{[(2,3-dichloro-4-methoxyphenyl)sulfonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is also relatively easy to synthesize using the reported methods. However, one of the limitations of using Methyl 2-{[(2,3-dichloro-4-methoxyphenyl)sulfonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate in lab experiments is its potential toxicity, which may require caution when handling and using the compound.

Future Directions

There are several future directions for the study of Methyl 2-{[(2,3-dichloro-4-methoxyphenyl)sulfonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate. One potential direction is the development of Methyl 2-{[(2,3-dichloro-4-methoxyphenyl)sulfonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate as a COX-2 inhibitor for the treatment of inflammatory diseases. Another potential direction is the study of Methyl 2-{[(2,3-dichloro-4-methoxyphenyl)sulfonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate as a potential anti-cancer agent. In addition, the study of Methyl 2-{[(2,3-dichloro-4-methoxyphenyl)sulfonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate as a potential herbicide and insecticide may also be a promising direction for future research. Finally, the development of Methyl 2-{[(2,3-dichloro-4-methoxyphenyl)sulfonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate as a liquid crystal material for use in electronic devices may also be a potential future direction.

Synthesis Methods

Methyl 2-{[(2,3-dichloro-4-methoxyphenyl)sulfonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has been synthesized using various methods, including the reaction of 2,3-dichloro-4-methoxybenzenesulfonyl chloride with 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid in the presence of a base. Another method involves the reaction of 2,3-dichloro-4-methoxyaniline with 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid in the presence of a coupling agent. Both methods have been reported to yield high purity and good yields of Methyl 2-{[(2,3-dichloro-4-methoxyphenyl)sulfonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate.

Scientific Research Applications

Methyl 2-{[(2,3-dichloro-4-methoxyphenyl)sulfonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has been studied for its potential applications in various fields, including medicinal chemistry, agriculture, and material science. In medicinal chemistry, Methyl 2-{[(2,3-dichloro-4-methoxyphenyl)sulfonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has been reported to exhibit anti-inflammatory, anti-cancer, and anti-viral activities. In agriculture, Methyl 2-{[(2,3-dichloro-4-methoxyphenyl)sulfonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has been studied for its potential as a herbicide and insecticide. In material science, Methyl 2-{[(2,3-dichloro-4-methoxyphenyl)sulfonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has been reported to exhibit liquid crystal behavior and has been studied for its potential as a liquid crystal material.

properties

Molecular Formula

C17H17Cl2NO5S2

Molecular Weight

450.4 g/mol

IUPAC Name

methyl 2-[(2,3-dichloro-4-methoxyphenyl)sulfonylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C17H17Cl2NO5S2/c1-24-10-7-8-12(15(19)14(10)18)27(22,23)20-16-13(17(21)25-2)9-5-3-4-6-11(9)26-16/h7-8,20H,3-6H2,1-2H3

InChI Key

GAVBNUYDBJXEKN-UHFFFAOYSA-N

SMILES

COC1=C(C(=C(C=C1)S(=O)(=O)NC2=C(C3=C(S2)CCCC3)C(=O)OC)Cl)Cl

Canonical SMILES

COC1=C(C(=C(C=C1)S(=O)(=O)NC2=C(C3=C(S2)CCCC3)C(=O)OC)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.